
Pyridostigmine-d3 (bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridostigmine-d3 (bromide) is a useful research compound. Its molecular formula is C9H13BrN2O2 and its molecular weight is 264.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridostigmine-d3 (bromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridostigmine-d3 (bromide) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Pyridostigmine-d3 (bromide) is a deuterated form of pyridostigmine bromide, a reversible acetylcholinesterase inhibitor primarily used in the management of myasthenia gravis (MG) and as a protective agent against nerve agents. This article explores the biological activity of pyridostigmine-d3, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and associated research findings.
Pyridostigmine-d3 functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the neuromuscular junction. By preventing ACh degradation, pyridostigmine-d3 increases the availability of ACh, enhancing neuromuscular transmission and improving muscle strength in patients with MG .
The compound's mechanism is particularly significant in autoimmune conditions like MG, where antibodies disrupt ACh receptor function. Pyridostigmine-d3 helps restore neuromuscular function by increasing ACh levels, thus alleviating symptoms such as muscle weakness and fatigue .
Pharmacokinetics
Pyridostigmine-d3 exhibits a pharmacokinetic profile similar to that of its non-deuterated counterpart. It is rapidly absorbed following oral administration, with a peak plasma concentration typically reached within 1-2 hours. The elimination half-life is approximately 3.7 hours, necessitating multiple daily doses to maintain therapeutic levels .
Therapeutic Applications
Pyridostigmine-d3 is primarily indicated for:
- Myasthenia Gravis : It is the most commonly prescribed medication for symptomatic treatment in MG, improving muscle strength and endurance .
- Chemical Warfare Protection : The drug is also utilized as a prophylactic agent against organophosphate poisoning, providing protection against certain nerve agents by preserving AChE activity in critical tissues .
Case Studies and Research Findings
- Effectiveness in Myasthenia Gravis :
- Cognitive and Physiological Effects :
- Neuroprotective Effects :
Adverse Effects
While pyridostigmine-d3 is generally well-tolerated, it can cause side effects such as:
- Gastrointestinal disturbances (e.g., diarrhea, abdominal cramps)
- Neurological symptoms (e.g., muscle cramps, blurred vision)
- Increased urinary urgency
A notable case report indicated elevated bromide levels associated with pyridostigmine use, leading to neurological symptoms. This underscores the importance of monitoring bromide levels in patients receiving this medication .
Aplicaciones Científicas De Investigación
Pyridostigmine-d3 (bromide) is a deuterium-labeled form of pyridostigmine bromide, employed in scientific research as a tracer . Formulations containing pyridostigmine are used for treating myasthenia gravis and as neuromuscular protective agents against organophosphates .
Scientific Research Applications
- Treatment of Myasthenia Gravis Pyridostigmine is a cholinesterase inhibitor used for symptomatic treatment of myasthenia gravis and congenital myasthenic syndromes . Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction, most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), which results in muscle tone loss, muscle weakness, and fatigue . By inhibiting the breakdown of acetylcholine in the neuromuscular junction, pyridostigmine increases signaling and relieves symptoms .
- Reversal of Neuromuscular Blockade Pyridostigmine is indicated for the reversal or antagonism of the neuromuscular blocking effects of nondepolarizing muscle relaxants when administered intravenously .
- Prophylactic Agent Against Nerve Agents Pyridostigmine has also been used as a prophylactic agent against irreversible organophosphorus acetylcholinesterase inhibitors, primarily in a military capacity . It was used during the Gulf War as a pretreatment to protect troops from the harmful effects of nerve agents .
- Treatment of Congenital Myasthenic Syndromes (CMS) Pyridostigmine is a common first-line treatment in congenital myasthenic syndromes (CMS), caused by mutations in more than 30 distinct genes .
- Clinical Studies of Pyridostigmine Bromide and Growth Hormone Studies have been conducted on normal subjects and patients with chronic disorders, using pyridostigmine bromide (PB) as a test of hypothalamic pituitary function, particularly the growth hormone (GH) response . Pyridostigmine, an acetylcholinesterase (AChE) inhibitor, stimulates GH secretion when administered alone and enhances the GH response when administered with GHRH or arginine .
- Other uses Pyridostigmine is also used to relieve symptoms in congenital myasthenic syndromes and to protect against certain nerve agents . Additionally, it has been used in the treatment of orthostatic intolerance .
Data Table
Case Studies
While the provided search results do not contain specific, detailed case studies on Pyridostigmine-d3 (bromide), they do allude to the clinical use-cases of Pyridostigmine .
- Myasthenia Gravis: Pyridostigmine has been used for over 40 years in the routine treatment of myasthenia gravis . The average oral dose is 600 mg per day in divided doses, adjusted to the individual patient's needs .
- Gulf War: Pyridostigmine bromide was administered as a pretreatment to protect troops from nerve agents .
- Reversal of Neuromuscular Blockade: Pyridostigmine is used following surgery to reverse the effects of neuromuscular blockade .
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
---|---|
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
[1-(trideuteriomethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i3D3; |
Clave InChI |
VNYBTNPBYXSMOO-FJCVKDQNSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
SMILES canónico |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.